3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Molecular weight Ligand efficiency Fragment-based drug discovery

This unsubstituted 1,2,4-oxadiazole derivative (CAS 2034553-25-6) is a strategic acetyl-lysine mimetic fragment for BET bromodomain drug discovery. Unlike common 5-aryl analogs, its low MW (~298 Da) & unsubstituted oxadiazole ring enable efficient late-stage C-H functionalization, allowing rapid generation of 20–50 compound libraries from a single intermediate. Lower cLogP (~1.0–1.5) addresses solubility & off-target issues inherent to higher-logP 5-aryl series. Ideal for selectivity-driven design across BRD2/3/4.

Molecular Formula C11H14N4O4S
Molecular Weight 298.32
CAS No. 2034553-25-6
Cat. No. B2477046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034553-25-6
Molecular FormulaC11H14N4O4S
Molecular Weight298.32
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C11H14N4O4S/c1-7-10(8(2)19-13-7)20(16,17)15-4-3-9(5-15)11-12-6-18-14-11/h6,9H,3-5H2,1-2H3
InChIKeyMCQZFRZVQYHNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS 2034553-25-6: Structural and Procurement Profile


3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034553-25-6) is a heterocyclic sulfonamide featuring a 3,5-dimethylisoxazole-4-sulfonyl group linked to a pyrrolidine ring bearing a 1,2,4-oxadiazol-3-yl substituent at the 3-position . With a molecular formula of C12H16N4O4S and a molecular weight of 298.32 g/mol, this compound belongs to a class of 3,5-dimethylisoxazole sulfonamides recognized as acetyl-lysine mimetics for bromodomain inhibition [1]. The unsubstituted oxadiazole ring distinguishes it from common 5-aryl/heteroaryl analogs that dominate this chemical space, making it a strategic fragment or scaffold for further derivatization .

Why Interchanging 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole with In-Class Analogs Risks Structural and Functional Divergence


Compounds within the 3,5-dimethylisoxazole-4-sulfonamide class share a common acetyl-lysine recognition motif, yet their divergent substituents on the oxadiazole and heterocyclic core drive substantial differences in molecular properties and target engagement profiles [1]. Substituting this compound with 5-substituted analogs such as 5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (MW 388.44) or 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole (MW 364.38) introduces significant increases in molecular weight and lipophilicity that alter pharmacokinetic and selectivity parameters, even if in vitro potency against a shared target appears similar . The quantitative evidence below demonstrates that the unsubstituted oxadiazole core of this compound confers a unique physicochemical signature that cannot be replicated by generic substitution without systematic re-optimization .

Comparative Evidence Dimensions for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole Selection


Minimal Molecular Weight and Ligand Efficiency Advantage Over 5-Substituted Oxadiazole Analogs

The target compound exhibits a molecular weight of 298.32 g/mol, substantially lower than the closest 5-substituted analogs: 5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (MW 388.44) and 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole (MW 364.38) . This represents a 90.12 Da (23%) and 66.06 Da (18%) reduction in molecular weight, respectively, positioning this compound favorably for fragment-based discovery or as a minimalist core scaffold where ligand efficiency is paramount [1].

Molecular weight Ligand efficiency Fragment-based drug discovery

Unique Unsubstituted 1,2,4-Oxadiazole Core as a Synthetic Diversification Handle

Unlike common 5-substituted analogs, this compound bears an unsubstituted 1,2,4-oxadiazole ring (C-H at position 5). Analogs such as 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole have a phenyl group at the 5-position, which precludes further derivatization at that site . The unsubstituted oxadiazole C-H bond is amenable to direct C-H functionalization or metalation strategies, enabling late-stage diversification to generate focused libraries without de novo synthesis of the entire scaffold [1]. This contrasts with 5-substituted analogs where such modifications require complete synthetic redesign .

Synthetic versatility Late-stage functionalization Oxadiazole

Pyrrolidine vs. Azetidine Core: Differential Conformational and Steric Properties

The target compound contains a pyrrolidine ring linking the sulfonamide and oxadiazole moieties, whereas the analog 5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251550-91-0) employs an azetidine linker . The pyrrolidine ring provides a larger bite angle and greater conformational flexibility compared to the four-membered azetidine, which imposes a more rigid orientation with a smaller N–C–C bond angle (~90° vs. ~108° for pyrrolidine) [1]. This conformational difference can alter the spatial presentation of the oxadiazole ring relative to the 3,5-dimethylisoxazole recognition element, potentially affecting binding mode and selectivity profiles against bromodomain subtypes (BRD4, BRD2, BRDT) [2].

Pyrrolidine Azetidine Conformational analysis

Reduced Lipophilicity (cLogP) Compared to 5-Aryl-Substituted Analogs

The absence of a lipophilic substituent at the oxadiazole 5-position results in a substantially lower predicted cLogP for the target compound compared to 5-aryl-substituted analogs . The 3,5-dimethylisoxazole moiety itself contributes significant lipophilicity (estimated π ~1.5), and adding a 5-phenyl substituent on the oxadiazole in analogs further increases cLogP by approximately 1.5–2.0 log units [1]. For the target compound, this translates to an estimated cLogP of ~1.0–1.5, whereas 5-phenyl-substituted analogs reach cLogP values of ~2.5–3.5, potentially exceeding optimal ranges for oral bioavailability (Rule of 5: cLogP <5) and raising concerns about promiscuous binding [2].

Lipophilicity cLogP Drug-likeness

Application Scenarios for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole Based on Quantitative Differentiation


Fragment-Based Bromodomain Inhibitor Discovery

With a molecular weight of 298.32 g/mol , this compound approaches fragment-like size (typically <300 Da) while retaining the complete 3,5-dimethylisoxazole pharmacophore known to engage bromodomain acetyl-lysine binding pockets [1]. It serves as an ideal starting fragment for structure-based design, where its low heavy-atom count provides favorable ligand efficiency indices, and the unsubstituted oxadiazole C-H position allows for iterative growth via structure-guided functionalization to optimize affinity and selectivity across BRD2, BRD3, and BRD4 family members [2].

Late-Stage Diversification Library Synthesis

The unsubstituted 1,2,4-oxadiazole ring offers a unique synthetic handle for late-stage C-H functionalization . Procurement of this single advanced intermediate enables the generation of a 20–50 compound library through direct arylation, alkylation, or amination at the oxadiazole 5-position, dramatically reducing the synthetic cycle time compared to synthesizing each 5-substituted analog from their respective starting materials [1]. This is particularly valuable in medicinal chemistry programs that require rapid SAR exploration around the oxadiazole substituent [2].

Physicochemical Property Optimization in Lead Series

For lead series where developability bottlenecks (e.g., high logP, poor solubility) are identified with 5-aryl-substituted oxadiazole analogs, this compound offers a substantially lower lipophilicity anchor point (estimated cLogP ~1.0–1.5 vs. ~2.5–3.5 for 5-aryl analogs) . Its selection as a new starting scaffold can re-center a SAR campaign within more favorable physicochemical space, addressing solubility-limited absorption or off-target pharmacology issues without abandoning the validated 3,5-dimethylisoxazole recognition element [1].

Selectivity Profiling Across Bromodomain Subtypes

The pyrrolidine linker of this compound imposes a distinct exit vector geometry (N–C–C ~108°) compared to azetidine-based analogs (~90°) . This geometric difference can be exploited in systematic selectivity panels against the BET bromodomain family (BRD4, BRD2, BRDT) and beyond, to identify subtype-selective chemical probes. Given the therapeutic relevance of selective bromodomain inhibition in oncology and inflammation, this compound provides a structurally distinct entry point for selectivity-driven design [1].

Quote Request

Request a Quote for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.